An In-depth Technical Guide to 2'-Methoxy-biphenyl-3-sulfonyl chloride (CAS 1032506-66-3)
An In-depth Technical Guide to 2'-Methoxy-biphenyl-3-sulfonyl chloride (CAS 1032506-66-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Methoxy-biphenyl-3-sulfonyl chloride, a valuable building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in public literature, this document, authored from the perspective of a Senior Application Scientist, consolidates information on its plausible synthesis, predicted physicochemical properties, expected reactivity, and potential applications. By drawing upon established chemical principles and data from closely related analogues, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their work. All protocols and data are presented with the necessary scientific context, emphasizing the causality behind experimental choices and providing a framework for its safe handling and application.
Introduction: The Significance of the Biphenyl Sulfonamide Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs.[1] Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. When combined with a sulfonamide group, a key pharmacophore known for its diverse biological activities including antimicrobial, antiviral, and anticancer properties, the resulting biphenyl sulfonamide scaffold becomes a powerful tool in drug design.[2][3] 2'-Methoxy-biphenyl-3-sulfonyl chloride serves as a key intermediate for accessing this important class of molecules, offering a reactive handle for the introduction of various functionalities.[4]
Physicochemical Properties
| Property | Predicted/Estimated Value | Reference/Basis |
| Molecular Formula | C₁₃H₁₁ClO₃S | [5] |
| Molecular Weight | 282.74 g/mol | [5] |
| Appearance | White to off-white solid | Analogy to isomers |
| Melting Point | 103-108 °C | Based on 4'-Methoxybiphenyl-4-sulfonyl chloride |
| Boiling Point | > 300 °C (decomposes) | General trend for aromatic sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane); Insoluble in water | General solubility of sulfonyl chlorides |
| LogP | ~3.5 | Computed for 4'-Methoxy[1,1'-biphenyl]-3-sulfonyl chloride[5] |
Synthesis of 2'-Methoxy-biphenyl-3-sulfonyl chloride
The synthesis of 2'-Methoxy-biphenyl-3-sulfonyl chloride can be approached through two primary retrosynthetic pathways:
-
Suzuki-Miyaura Coupling: A convergent approach involving the palladium-catalyzed cross-coupling of a pre-functionalized arylboronic acid with an aryl halide.
-
Chlorosulfonation: A linear approach starting with the biphenyl core, followed by the introduction of the sulfonyl chloride group.
Proposed Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl partners.[6] This approach offers high functional group tolerance and generally proceeds in good to excellent yields.
Figure 1: Proposed Suzuki-Miyaura coupling route for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(chlorosulfonyl)phenylboronic acid pinacol ester (1.0 eq), 2-bromoanisole (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2'-Methoxy-biphenyl-3-sulfonyl chloride.
Proposed Synthesis via Chlorosulfonation
This linear approach involves the synthesis of the 2-methoxybiphenyl core followed by electrophilic aromatic substitution to introduce the sulfonyl chloride group.
Figure 2: Proposed chlorosulfonation route for the synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of 2-Methoxybiphenyl: Prepare 2-methoxybiphenyl via a Suzuki-Miyaura coupling of anisole with phenylboronic acid, or through other established methods.[7][8]
-
Chlorosulfonation: To a stirred solution of 2-methoxybiphenyl (1.0 eq) in a suitable inert solvent such as chloroform or dichloromethane at 0 °C, add chlorosulfonic acid (2.0-3.0 eq) dropwise.[9][10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Extract the product into dichloromethane or another suitable organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic features of 2'-Methoxy-biphenyl-3-sulfonyl chloride based on its structure and data from analogous compounds.[9][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of aromatic protons, with signals shifted downfield due to the electron-withdrawing sulfonyl chloride group. The methoxy group will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbons attached to the sulfonyl chloride group and the methoxy group will be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.[11][12]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretching | ~1370-1380 |
| SO₂ | Symmetric Stretching | ~1170-1180 |
| S-Cl | Stretching | ~560-580 |
| C-O-C | Asymmetric Stretching | ~1240-1260 |
| C-H (Aromatic) | Stretching | ~3030-3100 |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron impact (EI) ionization, will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom and the SO₂ group.[6][13] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for the molecular ion and any chlorine-containing fragments.
Reactivity and Applications in Drug Discovery
The primary reactivity of 2'-Methoxy-biphenyl-3-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[14]
Figure 3: General reaction scheme for the synthesis of biphenyl sulfonamides.
This facile reaction makes 2'-Methoxy-biphenyl-3-sulfonyl chloride a valuable precursor for the synthesis of diverse libraries of biphenyl sulfonamides for screening in drug discovery programs. Biphenyl sulfonamides have shown promise as inhibitors of various enzymes and receptors, and have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[14][15]
Step-by-Step Protocol for Sulfonamide Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution to act as an acid scavenger.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add a solution of 2'-Methoxy-biphenyl-3-sulfonyl chloride (1.05 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Safe Handling and Storage
Aryl sulfonyl chlorides are reactive compounds that require careful handling.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Incompatibilities: Avoid contact with strong bases, alcohols, and water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2'-Methoxy-biphenyl-3-sulfonyl chloride is a valuable and versatile building block for the synthesis of biphenyl sulfonamides, a class of compounds with significant potential in drug discovery. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. By understanding its predicted properties and reactivity, researchers can confidently incorporate this compound into their synthetic strategies to explore new chemical space and develop novel therapeutic agents.
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